tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate
Description
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a cyano group at the 4-position and a 3-amino-2-hydroxypropyl substituent. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring polar interactions.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-14(10-16,5-7-17)8-11(18)9-15/h11,18H,4-9,15H2,1-3H3 |
InChI Key |
GIBJBWJQOHVOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN)O)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate typically follows a multi-step approach:
Piperidine Ring Construction: The core piperidine ring is formed via cyclization reactions of suitable precursors, often involving nitrogen-containing intermediates.
Introduction of the Cyano Group: The cyano substituent at the 4-position is commonly introduced via nucleophilic addition or substitution reactions on appropriately functionalized piperidine intermediates.
Attachment of the 3-Amino-2-Hydroxypropyl Side Chain: This polar side chain is introduced through nucleophilic substitution or reductive amination reactions, often involving epoxides or halohydrins as electrophilic partners.
Protection of the Nitrogen: The tert-butyl carbamate (Boc) group is used to protect the piperidine nitrogen throughout the synthesis to prevent unwanted side reactions and to improve stability.
Final Deprotection and Purification: After the main synthetic steps, the Boc group can be removed under acidic conditions if needed, followed by purification techniques such as chromatography or recrystallization.
Representative Synthetic Route (BenchChem Overview)
A typical synthetic route involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine ring formation | Cyclization of nitrogen-containing precursors | Formation of piperidine core |
| 2 | Cyanation | Nucleophilic addition of cyanide source | Introduction of 4-cyano substituent |
| 3 | Side chain attachment | Nucleophilic substitution with 3-amino-2-hydroxypropyl precursor | Installation of polar side chain |
| 4 | Protection | Introduction of tert-butyl carbamate (Boc) group | Protection of nitrogen |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure this compound |
This route is adaptable for both laboratory-scale and industrial-scale synthesis, with optimization for yield and selectivity.
Industrial Production Considerations
Industrial synthesis typically involves:
- Use of continuous flow reactors to enhance reaction control and safety.
- High-throughput screening to optimize reaction parameters such as temperature, solvent, and reagent equivalents.
- Catalysts to improve reaction efficiency and reduce by-products.
- Scale-up of protection/deprotection steps with careful control of acid/base conditions to maintain product integrity.
For example, bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed in 1.5 to 5 equivalents to facilitate nucleophilic substitutions and maintain reaction pH.
Detailed Reaction Conditions and Reagents
In-Depth Research Findings
Synthetic Chemistry Insights
Curtius rearrangement and sulfinimine chemistry have been utilized to install amino substituents on the piperidine ring, facilitating the synthesis of 4-amino-4-substituted piperidines.
Nucleophilic aromatic substitution (S_NAr) reactions are employed to introduce hinge-binding groups in related piperidine derivatives, which can be adapted for the target compound's synthesis.
Alkylation of 4-cyanopiperidine derivatives with alkyl halides under basic conditions is a common method to install side chains, including the 3-amino-2-hydroxypropyl group.
Analytical Data Supporting Synthesis
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base equivalents | 1.5 – 5 equivalents | TEA or DIPEA preferred |
| Reaction temperature | 0 – 90 °C | Low temperature for sensitive steps, elevated for cyclization |
| Solvents | THF, dioxane, dichloromethane | Polar aprotic solvents favored |
| Reaction time | 0.5 – 24 hours | Depends on step, longer for protection/deprotection |
| Yield | 70 – 90% | Optimized in industrial processes |
| Purity | >95% | Achieved by chromatography |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The cyanide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the cyanide group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Diversity: The target compound’s 3-amino-2-hydroxypropyl group introduces significant polarity compared to the ketone (), aryl (), or benzylamino () groups.
- Molecular Weight: The bromobenzylamino derivative () has the highest molecular weight (394.31 g/mol) due to the bromine atom and bulky substituent.
- Solubility: The amino and hydroxyl groups in the target compound likely reduce its octanol-water partition coefficient (logP), enhancing aqueous solubility relative to the chlorophenyl and bromobenzyl analogs .
Research Findings and Implications
- Polar vs. Lipophilic Substituents : The target compound’s polar substituents contrast with the lipophilic groups in and , highlighting a trade-off between solubility and membrane permeability.
- Thermal Stability : The ketone-containing analog () exhibits a defined melting point (97–99°C), suggesting crystallinity beneficial for formulation .
Biological Activity
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-cyanopiperidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C14H25N3O
- Molecular Weight : 283.37 g/mol
- CAS Number : 2060008-79-7
- Purity : Minimum 95% .
The biological activity of this compound primarily involves its role as a protein kinase B (PKB) inhibitor. PKB, also known as Akt, is a critical player in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibition of PKB can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells .
Therapeutic Applications
Research indicates that this compound may have potential applications in the treatment of various cancers due to its ability to modulate signaling pathways associated with tumor growth. Specifically, it has been studied in the context of:
- Breast Cancer : Demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .
- Ovarian Cancer : Showed potential in reducing tumor size and improving survival rates in preclinical models .
- Soft Tissue Sarcoma : Investigated for its effects on tumor growth inhibition .
Case Studies
- Study on Breast Cancer :
- Ovarian Cancer Research :
- In Vivo Studies :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
